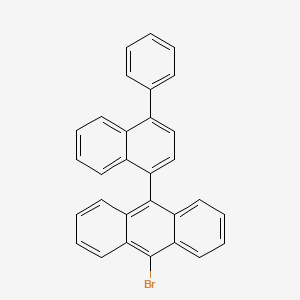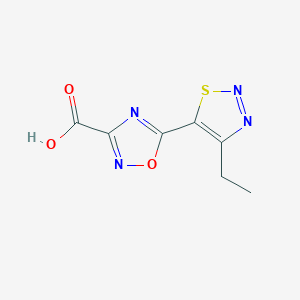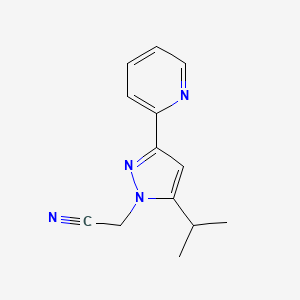
2-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal properties
Preparation Methods
The synthesis of 2-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-4-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the fluorocyclohexyl group: This step involves the reaction of the pyrimidine derivative with a fluorocyclohexylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
2-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
- 5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
- 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide .
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C10H13ClFN3 |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
2-chloro-N-[(1R,2R)-2-fluorocyclohexyl]pyrimidin-4-amine |
InChI |
InChI=1S/C10H13ClFN3/c11-10-13-6-5-9(15-10)14-8-4-2-1-3-7(8)12/h5-8H,1-4H2,(H,13,14,15)/t7-,8-/m1/s1 |
InChI Key |
HIBCVRHNSSDIJT-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2=NC(=NC=C2)Cl)F |
Canonical SMILES |
C1CCC(C(C1)NC2=NC(=NC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,1-Dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B13345253.png)
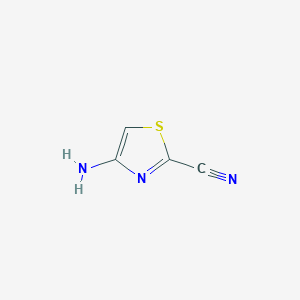
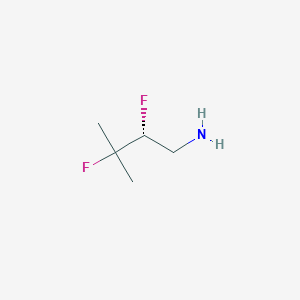
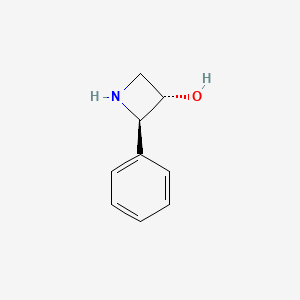
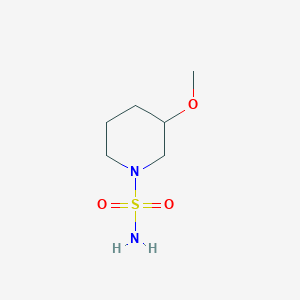
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
![4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13345290.png)
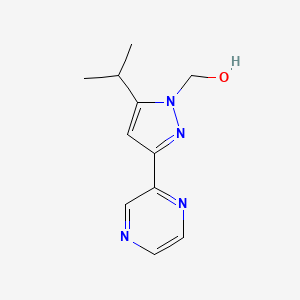

![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)

